Fluo-4 (potassium salt)

Description

BenchChem offers high-quality Fluo-4 (potassium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluo-4 (potassium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

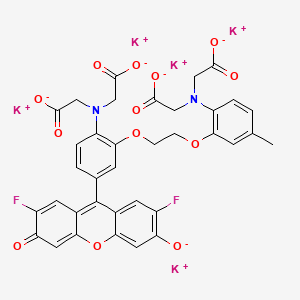

C36H25F2K5N2O13 |

|---|---|

Molecular Weight |

927.1 g/mol |

IUPAC Name |

pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-difluoro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C36H30F2N2O13.5K/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 |

InChI Key |

NRYJZCDYBXXRAB-UHFFFAOYSA-I |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)[O-])F)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Dissociation Constant (Kd) of Fluo-4 Pentapotassium Salt: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the dissociation constant (Kd) of Fluo-4 pentapotassium salt, a critical parameter for the accurate quantification of intracellular calcium ([Ca2+]) dynamics. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing Fluo-4's interaction with calcium, the causal factors influencing its binding affinity, and robust, field-proven protocols for its empirical determination.

The Foundational Role of the Dissociation Constant (Kd) in Calcium Quantification

Fluo-4 is a non-ratiometric, visible light-excitable fluorescent indicator that exhibits a dramatic increase in fluorescence intensity—typically over 100-fold—upon binding to Ca2+.[1][2][3] This property makes it an invaluable tool for monitoring intracellular calcium signaling in a wide array of biological systems, from single cells to high-throughput screening assays.[4][5] The heart of quantitative calcium measurement with Fluo-4 lies in understanding its dissociation constant (Kd).

The Kd represents the equilibrium concentration of free Ca2+ at which half of the Fluo-4 molecules are bound to calcium.[5] It is a direct measure of the indicator's affinity for Ca2+; a lower Kd signifies a higher affinity. For a single-wavelength indicator like Fluo-4, the relationship between fluorescence intensity and [Ca2+] is described by the Grynkiewicz equation:[2][6][7]

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where:

-

F is the measured fluorescence intensity of the indicator at an experimental calcium concentration.

-

Fmin is the fluorescence intensity in the complete absence of Ca2+ (zero calcium).

-

Fmax is the fluorescence intensity when the indicator is fully saturated with Ca2+.

It is immediately apparent from this equation that an accurate Kd value is non-negotiable for converting raw fluorescence data into absolute calcium concentrations. An assumed or inaccurate Kd will lead to systematic errors in the quantification of [Ca2+], potentially leading to misinterpretation of experimental results.

The In Vitro Kd of Fluo-4: A Starting Point

In a controlled, cell-free environment, Fluo-4 pentapotassium salt has a well-characterized dissociation constant. Numerous sources report the in vitro Kd of Fluo-4 to be approximately 335-345 nM .[3][5][8][9][10] This value is typically determined under specific buffer conditions, such as 100 mM KCl and 10-30 mM MOPS at a pH of 7.2 and a temperature of 22°C.[1]

| Parameter | Value | Source |

| In Vitro Kd | ~335-345 nM | [3][5][8][9] |

| Excitation Max | ~494 nm | [3][11] |

| Emission Max | ~516 nm | [3][11] |

| Fluorescence Increase | >100-fold | [1][3] |

While this in vitro value provides a crucial benchmark, it is paramount to recognize that the intracellular environment is far more complex. Relying solely on the in vitro Kd for intracellular [Ca2+] calculations is a common but significant methodological pitfall.

The Apparent Kd: Why In Situ Calibration is Imperative

The calcium-binding affinity and spectral properties of Fluo-4 can be significantly altered by the intracellular milieu.[9][12][13] Consequently, the in situ or "apparent" Kd often deviates from the value determined in a simple buffer solution. This discrepancy arises from a confluence of factors:

-

pH: The affinity of BAPTA-based chelators like Fluo-4 for Ca2+ is pH-dependent. Intracellular compartments can have varying pH levels, which will alter the local Kd.

-

Protein Binding: Non-specific binding of Fluo-4 to intracellular proteins and other macromolecules can affect its fluorescence and calcium binding properties.

-

Ionic Strength and Viscosity: The cytoplasm is a crowded environment with high ionic strength and viscosity compared to a standard laboratory buffer, which can influence the kinetics of the Fluo-4-Ca2+ interaction.[9]

-

Temperature: Calcium binding is a thermodynamic process, and thus, the Kd is temperature-sensitive. Experiments conducted at 37°C will have a different Kd than calibrations performed at room temperature (22°C).[14]

-

Presence of Other Divalent Cations: Fluo-4 can bind to other heavy metal cations like Mn2+ and Zn2+ with even higher affinity than Ca2+, which can interfere with accurate calcium measurements if these ions are present.[12][13]

These factors can lead to a significantly higher apparent Kd within the cell.[13] Furthermore, the properties of Fluo-4 can even differ between subcellular compartments, such as the nucleoplasm versus the cytoplasm.[13] Therefore, for the most accurate quantitative data, an in situ calibration of the Kd within the specific cell type and experimental conditions is not just recommended, but essential.

Methodologies for Kd Determination: A Practical Guide

A self-validating experimental design requires the empirical determination of the Kd under conditions that mimic the actual experiment as closely as possible. Below are detailed protocols for both in vitro and in situ calibration.

In Vitro Kd Determination using Ca²⁺-EGTA Buffers

This method establishes the Kd of Fluo-4 pentapotassium salt in a controlled aqueous environment. It involves creating a series of calibration buffers with precisely defined free Ca2+ concentrations using a high-affinity calcium chelator like EGTA.

Workflow for In Vitro Kd Determination.

Step-by-Step Protocol:

-

Prepare Calibration Buffers: The most reliable method is to use a commercially available calcium calibration kit which provides "zero" (e.g., 10 mM K₂EGTA) and "high" (e.g., 10 mM CaEGTA) calcium buffers.[1][15] These solutions typically contain a background salt (e.g., 100 mM KCl) and a pH buffer (e.g., 10-30 mM MOPS, pH 7.2).

-

Prepare Fluo-4 Stock Solution: Dissolve Fluo-4 pentapotassium salt in a Ca2+-free buffer (e.g., the "zero" buffer from the kit) to create a concentrated stock solution (e.g., 1 mM).

-

Prepare Measurement Samples: Using a reciprocal dilution method, mix the "zero" and "high" calcium buffers to create a series of 10-12 calibration standards with known free [Ca2+] ranging from 0 to ~39 µM.[14] Add an identical aliquot of the Fluo-4 stock solution to each standard to achieve a final indicator concentration of 1-10 µM.

-

Measure Fluorescence:

-

In a fluorometer or microplate reader, record the fluorescence intensity (F) for each calibration standard at the appropriate wavelengths (Excitation ~494 nm, Emission ~516 nm).

-

The fluorescence of the "zero" calcium standard corresponds to Fmin .

-

The fluorescence of the "high" calcium standard (where the dye is saturated) corresponds to Fmax .

-

-

Calculate the Kd:

-

Plot the fluorescence intensity (F) against the known free [Ca2+] for each standard.

-

Fit the data to a sigmoidal dose-response curve. The Kd is the concentration of Ca2+ that elicits a half-maximal fluorescence response.

-

Alternatively, the data can be linearized by plotting log[(F-Fmin)/(Fmax-F)] vs. log[Ca2+]. The x-intercept of this plot will be log(Kd).[1]

-

In Situ Kd Calibration in Live Cells

This procedure determines the apparent Kd of Fluo-4 within the intracellular environment of your specific cells of interest. It involves permeabilizing the cell membrane to Ca2+ using an ionophore and equilibrating the intracellular and extracellular [Ca2+].

Workflow for In Situ Kd Calibration.

Step-by-Step Protocol:

-

Load Cells: Load the cells with the membrane-permeant Fluo-4 AM ester (typically 1-5 µM) as you would for a standard calcium imaging experiment.[10][16] Allow sufficient time for de-esterification by intracellular esterases to yield the active, Ca2+-sensitive Fluo-4 pentapotassium salt.[10]

-

Prepare In Situ Calibration Buffers: Prepare a set of calibration buffers with varying free [Ca2+] concentrations, similar to the in vitro method. These buffers should be osmotically balanced and resemble the extracellular solution used in your experiments (e.g., a HEPES-buffered saline).

-

Determine Fmax: Perfuse the loaded cells with a high-calcium buffer (e.g., 2-5 mM Ca2+) containing a calcium ionophore like ionomycin (e.g., 5-10 µM) or A23187.[13] This will clamp the intracellular [Ca2+] to the high extracellular level, saturating the indicator. The resulting steady-state fluorescence is Fmax .

-

Determine Fmin: After measuring Fmax, perfuse the cells with a calcium-free buffer containing the ionophore and a strong calcium chelator like EGTA (e.g., 5-10 mM) to deplete intracellular Ca2+. The resulting minimal fluorescence is Fmin .

-

Generate Calibration Curve: Sequentially perfuse the cells with the series of intermediate calcium calibration buffers (each containing the ionophore) and record the steady-state fluorescence (F) for each concentration.

-

Calculate the Apparent Kd: Plot the fluorescence data against [Ca2+] and fit the curve as described in the in vitro protocol to determine the apparent Kd for Fluo-4 in your cells under your experimental conditions.

Conclusion: The Path to Quantitative Accuracy

Fluo-4 pentapotassium salt is a powerful and widely used tool for investigating the complex and vital role of calcium in cellular physiology. While its high fluorescence yield and large dynamic range are significant advantages, the ultimate accuracy of any quantitative measurement hinges on the dissociation constant. The in vitro Kd of ~345 nM is a valuable reference, but the dynamic and complex intracellular environment necessitates a more rigorous approach.[5]

By embracing the principles of a self-validating system and performing empirical in situ calibrations, researchers can move beyond relative fluorescence changes to obtain robust, accurate, and reproducible quantitative data. This commitment to methodological rigor ensures that the insights gained from Fluo-4 imaging are built on a solid and trustworthy foundation, advancing our understanding of cellular signaling in both health and disease.

References

-

González-Ramos, S., & Carrasquero, L. M. G. (2013). Determination of the Intracellular Calcium Concentration in Peritoneal Macrophages Using Microfluorimetry. Bio-protocol, 3(23). [Link]

-

Bers, D. M., Patton, C. W., & Nuccitelli, R. (2010). A practical guide to the preparation of Ca2+ buffers. Methods in molecular biology (Clifton, N.J.), 637, 195–212. [Link]

-

McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. Canadian journal of physiology and pharmacology, 69(11), 1733–1749. [Link]

-

Interchim. (n.d.). Calcium Calibration kit, FluoProbes. Retrieved from [Link]

-

McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. PubMed. [Link]

-

Lattanzio, F. A. Jr., & Thayer, S. A. (2007). Determining calcium concentration in heterogeneous model systems using multiple indicators. Cell Calcium, 42(6), 591-601. [Link]

-

Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (1997). Ionized intracellular calcium concentration predicts excitotoxic neuronal death: observations with low-affinity fluorescent calcium indicators. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(17), 6677–6687. [Link]

-

Interchim. (n.d.). Fluo-4, Ca2+ indicators. Retrieved from [Link]

-

Lattanzio, F. A. Jr., & Thayer, S. A. (2007). Determining calcium concentration in heterogeneous model systems using multiple indicators. PubMed. [Link]

-

Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008). Chemical calcium indicators. Methods (San Diego, Calif.), 46(3), 143–151. [Link]

-

Gee, K. R., Brown, K. A., Chen, W. N., Bishop-Stewart, J., Gray, D., & Johnson, I. (2000). Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes. Cell calcium, 27(2), 97–106. [Link]

-

ResearchGate. (n.d.). Determination of apparent cellular kd values for Fluo-4 and Fura Red in platelets. Retrieved from [Link]

-

Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell calcium, 58(6), 638–648. [Link]

-

ResearchGate. (2017). Intracellular Calcium mobilization in platelets with Fluo-4. How to calibrate?. Retrieved from [Link]

-

Columbia University. (n.d.). Calcium imaging protocol. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]

- 3. Biotium Fluo-4, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. biotium.com [biotium.com]

- 12. interchim.fr [interchim.fr]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 15. biotium.com [biotium.com]

- 16. apexbt.com [apexbt.com]

Chemical Properties and Technical Application of Cell-Impermeant Fluo-4

Executive Summary

Fluo-4 pentapotassium salt (cell-impermeant) represents the gold standard for high-affinity calcium sensing in applications where precise concentration control and compartmentalization are non-negotiable. Unlike its acetoxymethyl (AM) ester counterpart, which relies on passive diffusion and intracellular esterase cleavage, the cell-impermeant salt form provides immediate, stoichiometric calcium reporting without the artifacts of incomplete de-esterification or compartmental sequestration.

This guide dissects the chemical physics of Fluo-4, its thermodynamic binding properties, and the rigorous protocols required for its application in electrophysiology (patch-clamp) and microinjection workflows.

Molecular Architecture & Photophysics

Chemical Structure and Modification

Fluo-4 is an analog of Fluo-3, sharing the same BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating backbone. The critical structural evolution lies in the substitution of two chlorine atoms (present in Fluo-3) with two fluorine atoms on the xanthene ring system.

-

Formula:

(Pentapotassium salt) -

Molecular Weight: ~927.09 g/mol

-

Solubility: Highly soluble in water (>10 mM) and aqueous buffers; unlike the AM ester, it does not require DMSO for solubilization, though DMSO is compatible.

The "Brightness" Mechanism: Electronic vs. Quantum Effects

A common misconception is that Fluo-4 has a significantly higher Quantum Yield (QY) than Fluo-3. In reality, the QY for both dyes in the

The superior brightness of Fluo-4 (typically 40% brighter than Fluo-3) is driven by an electronic shift in absorption :

Because most confocal microscopes and flow cytometers utilize the 488 nm Argon-ion laser line , Fluo-4’s absorption peak is much closer to the excitation source. This results in a higher extinction coefficient (

Spectral Data Table

| Property | Value | Notes |

| Excitation Max | 494 nm | Optimized for 488 nm Argon laser |

| Emission Max | 506 nm | Detectable in standard FITC/GFP channels |

| ~345 nM | Measured at 22°C in cell-free buffer | |

| Dynamic Range | >100-fold | Fluorescence increase from unbound to bound state |

| Binding Stoichiometry | 1:1 | One dye molecule binds one |

Thermodynamics & Kinetics of Binding

The Mechanism of Fluorescence Enhancement

Fluo-4 operates on the principle of Photoinduced Electron Transfer (PET) . In the absence of calcium, the nitrogen lone pairs on the BAPTA chelator quench the fluorescence of the xanthene fluorophore via electron transfer. Upon binding

Temperature Dependence of

The dissociation constant (

-

Standard (

C): -

Physiological (

C): The affinity for calcium decreases (higher

Expert Insight: When performing quantitative calcium imaging at

Strategic Applications: Why Use the Impermeant Salt?

While the AM ester is convenient for population loading, the cell-impermeant salt is strictly required for:

-

Patch Clamp Electrophysiology: The dye is added to the internal pipette solution. This allows the researcher to clamp the intracellular dye concentration to a known value (e.g., 50-100

M), preventing the buffering capacity of the dye from overwhelming the cell's physiological calcium signals. -

Liposome/Micelle Studies: For studying calcium flux in artificial membrane systems lacking esterases.

-

Gap Junction Mapping: The salt (MW ~927 Da) can pass through gap junctions, allowing tracing of cell-to-cell connectivity.

-

Calibration Standards: Used to generate the

(saturated) and

Technical Protocol: Patch Clamp Loading

This protocol ensures precise loading of Fluo-4 pentapotassium salt into a single neuron or myocyte via a whole-cell patch pipette.

Reagents and Preparation

-

Fluo-4 Pentapotassium Salt: Store desiccated at -20°C.

-

Internal Pipette Solution: Standard K-Gluconate or Cs-Methanesulfonate based solution (must be

-free initially). -

Aliquoting: Dissolve 1 mg Fluo-4 salt in high-grade nuclease-free water to create a 10 mM stock . Aliquot into 5

L volumes and freeze. Do not repeated freeze-thaw.

Step-by-Step Workflow

-

Dilution: On the day of the experiment, dilute the 10 mM stock into your internal pipette solution to a final concentration of 50–200

M .-

Note: Higher concentrations improve signal-to-noise but increase calcium buffering (chelating) capacity, potentially blunting fast transients. 100

M is a standard balance.

-

-

Filtration: Centrifuge the internal solution at 12,000 x g for 5 minutes to remove particulates that could block the pipette tip.

-

Pipette Filling: Backfill the patch pipette. Ensure no air bubbles exist near the tip.

-

Seal Formation: Approach the cell and form a Giga-ohm seal (

). -

Break-in: Apply suction to rupture the patch membrane (whole-cell configuration).

-

Diffusion: Allow 5–10 minutes for the dye to diffuse from the pipette into the cytosol. The soma should become visible under 488 nm excitation.

Troubleshooting & Validation

Signal Calibration (Converting F to [Ca])

Since Fluo-4 is non-ratiometric, you cannot rely on a ratio to correct for dye concentration or path length. You must use the equation:

- : Measured fluorescence.

- : Fluorescence at zero calcium (determined by breaking the cell in a solution containing 10 mM EGTA).

-

: Fluorescence at saturation (determined by breaking the cell in a solution containing 10 mM

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| High Background | Dye leakage or spilled extracellular dye | Wash bath solution extensively; check seal integrity. |

| No Signal Change | Dye saturation or buffering | Reduce dye concentration (<50 |

| Bleaching | Excessive laser power | Fluo-4 is not immune to photobleaching. Reduce laser power to <5% or use pulsed excitation. |

References

-

Gee, K. R., et al. (2000). Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes. Cell Calcium, 27(2), 97-106. [Link]

-

PubChem. Fluo-4 Pentapotassium Salt Compound Summary. [Link]

Sources

Technical Deep Dive: Fluo-4 Potassium Salt & Calcium Affinity Dynamics

Topic: Fluo-4 Potassium Salt Calcium Binding Affinity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Standard for Calcium Quantitation

Fluo-4 has superseded Fluo-3 as the industry-standard green fluorescent calcium indicator for confocal microscopy, flow cytometry, and high-throughput screening (HTS). While the acetoxymethyl (AM) ester form is widely used for non-invasive loading, the Fluo-4 Potassium Salt (cell-impermeable) remains the gold standard for precise physical loading (microinjection, patch-clamp) and, critically, for generating absolute calibration curves.

This guide dissects the physicochemical properties of Fluo-4, specifically focusing on its dissociation constant (

Molecular Mechanics & Photophysics

Structural Evolution (Fluo-3 vs. Fluo-4)

Fluo-4 is a BAPTA-based fluorophore derived from Fluo-3. The critical modification involves the substitution of two chlorine atoms (in Fluo-3) with two fluorine atoms.[2][4][6][10][11] This structural tweak results in an electronegativity shift that alters the dipole moment of the xanthene ring system.

-

Excitation Shift: The absorption maximum shifts blue, from ~506 nm (Fluo-3) to 494 nm (Fluo-4).

-

Laser Compatibility: This shift aligns the excitation peak almost perfectly with the 488 nm argon-ion laser line common in confocal microscopes and flow cytometers.

-

Brightness Increase: While the Quantum Yield (QY) remains comparable (~0.14–0.18), the molar extinction coefficient (

) at 488 nm nearly doubles. This results in a 2-4x brighter signal in typical experimental setups, allowing for lower dye loading concentrations and reduced phototoxicity.

Mechanism of Fluorescence

Fluo-4 operates on a Photoinduced Electron Transfer (PET) quenching mechanism. In the absence of calcium, the BAPTA chelator moiety quenches the fluorescence of the attached fluorophore. Upon binding

Figure 1: Mechanism of Fluo-4 fluorescence activation via Calcium chelation and PET inhibition.

Calcium Binding Affinity ( ) Dynamics[1][7]

The Affinity Paradox: In Vitro vs. In Situ

A common pitfall in experimental design is relying on the manufacturer's stated

| Condition | Typical | Notes |

| Standard Buffer (22°C) | 345 nM | Defined in 100 mM KCl, 10 mM MOPS, pH 7.[6]2. |

| Standard Buffer (37°C) | ~300–400 nM | Affinity is temperature-dependent; often slightly weaker or similar, but kinetics accelerate. |

| Intracellular (Cytosol) | 1.1 – 2.5 µM | CRITICAL: Protein binding, viscosity, and ionic competition drastically reduce apparent affinity. |

| High Pressure (200 MPa) | ~1.76 µM | Relevant for specialized barophysiology studies. |

Expert Insight: The significant jump from 345 nM (buffer) to ~1-2 µM (cells) means that calculating

Factors Influencing Affinity

-

pH Sensitivity: Fluo-4 fluorescence drops significantly below pH 6.0. While the potassium salt is stable, intracellular acidosis can artifactually lower signal intensity, mimicking a low calcium state.

-

Temperature: Higher temperatures generally increase dye leakage (via anion transporters) and alter binding kinetics.[4]

-

Magnesium: Fluo-4 is relatively insensitive to

compared to earlier dyes, but millimolar concentrations can still interfere slightly.

Experimental Protocol: In Situ Calibration

To ensure data integrity, you must determine the

The Self-Validating Workflow

Objective: Convert arbitrary Fluorescence Units (F) into absolute Calcium Concentration

Equation (Non-Ratiometric):

Step-by-Step Methodology

Reagents:

-

Ionomycin (or A23187): Non-fluorescent Ca2+ ionophore to equilibrate extra/intracellular calcium.

-

EGTA: Calcium chelator for zero-point calibration.

-

High Ca2+ Buffer: 10 mM

in standard Tyrode’s or HBSS. -

Zero Ca2+ Buffer: Ca2+-free buffer + 10 mM EGTA.

Procedure:

-

Baseline Recording (

): Record steady-state fluorescence of Fluo-4 loaded cells in physiological buffer. -

Saturation (

):-

Replace buffer with High Ca2+ Buffer (10 mM

). -

Add Ionomycin (final conc. 1–10 µM).

-

Validation: Wait for signal to plateau. This represents the dye fully saturated with calcium.

-

-

Zeroing (

):-

Wash: Rapidly wash cells to remove excess calcium (optional but recommended).

-

Replace buffer with Zero Ca2+ Buffer (10 mM EGTA).

-

Add Ionomycin (maintain 1–10 µM) + BAPTA-AM (optional, to chelate intracellularly if EGTA is slow).

-

Validation: Signal should drop to near-background levels.

-

Alternative: Use

(2 mM) to quench fluorescence completely. If using Mn,

-

Figure 2: In Situ Calibration Workflow for determining absolute calcium concentrations.

Comparative Data: Fluo-3 vs. Fluo-4

| Feature | Fluo-3 | Fluo-4 | Impact |

| Excitation Max | 506 nm | 494 nm | Fluo-4 is perfectly matched to 488 nm lasers. |

| Emission Max | 526 nm | 516 nm | Both fit standard FITC/GFP filters. |

| ~390 nM | ~345 nM | Fluo-4 has slightly higher affinity. | |

| ~43,000 | ~77,000 | Fluo-4 is significantly brighter at 488 nm excitation. | |

| Cell Permeability | Good (AM) | Excellent (AM) | Fluo-4 AM loads faster at lower concentrations.[2] |

References

-

Thermo Fisher Scientific. Fluo-4 Product Information and User Guide. Retrieved from

-

Gee, K. R., et al. (2000). Chemical and physiological characterization of fluo-4 Ca2+-indicator dyes. Cell Calcium, 27(2), 97-106.[9]

-

Schneidereit, D., et al. (2016). Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure.[13] PLOS ONE.[13] [13]

-

AAT Bioquest. Fluo-4 vs Fluo-3 Technical Comparison.

-

Molecular Devices. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR System.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aatbio.com [aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. apexbt.com [apexbt.com]

- 12. Fluo-4, AM, cell permeant - FAQs [thermofisher.com]

- 13. Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa | PLOS One [journals.plos.org]

The Bench Scientist's Guide to Fluo-4 Potassium Salt: Properties, Preparation, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a cornerstone of cellular communication, governing a vast array of physiological processes from neurotransmission to apoptosis. Accurate measurement of intracellular Ca²⁺ dynamics is therefore paramount for research in numerous fields, including neuroscience, cardiology, and oncology. Fluo-4, a fluorescent Ca²⁺ indicator, has emerged as a workhorse for these investigations due to its high fluorescence yield and substantial increase in emission intensity upon binding to Ca²⁺. This guide provides a comprehensive overview of the physicochemical properties, preparation, and application of Fluo-4 in its pentapotassium salt form, a crucial tool for direct intracellular delivery.

Physicochemical Properties of Fluo-4 Potassium Salt

Fluo-4 is structurally an analog of Fluo-3, with fluorine substituents replacing chlorine atoms, which results in increased fluorescence excitation at 488 nm and a brighter signal.[1][2][3][4] The pentapotassium salt of Fluo-4 is a membrane-impermeant form of the dye, making it ideal for applications where direct introduction into the cytoplasm is feasible, such as through microinjection or during patch-clamping experiments.[1][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₂₅F₂K₅N₂O₁₃ | [1][2][5] |

| Molecular Weight | 927.09 g/mol | [1][2][5][6] |

| Appearance | Orange solid | [1][2][5] |

| Excitation Maximum (Ca²⁺-bound) | ~494 nm | [1][2][5] |

| Emission Maximum (Ca²⁺-bound) | ~516 nm | [1][2][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~335 nM | [1][2][5] |

| Extinction Coefficient (ε) at 494 nm | 82,000 M⁻¹cm⁻¹ | [1][2][5] |

Solubility:

Fluo-4 potassium salt is soluble in both dimethyl sulfoxide (DMSO) and water.[1][2][5] For aqueous solutions, it is recommended to maintain a pH greater than 6 to ensure complete dissolution.[1][2][5] Stock solutions in water or aqueous buffers can be prepared and stored frozen at -20°C, protected from light, for at least six months.[7][8]

Experimental Protocols

Preparation of a Fluo-4 Potassium Salt Stock Solution

The following protocol outlines the steps for preparing a concentrated stock solution of Fluo-4 potassium salt. The choice of solvent will depend on the experimental application. For direct injection or use in aqueous buffers, water or a suitable buffer is recommended.

Materials:

-

Fluo-4, pentapotassium salt

-

High-purity water (e.g., Milli-Q®) or anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

-

Light-blocking microcentrifuge tubes

Procedure:

-

Equilibration: Allow the vial of Fluo-4 potassium salt to come to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.

-

Weighing: Accurately weigh the desired amount of Fluo-4 potassium salt. This is typically done in a fume hood, especially when working with DMSO.

-

Dissolution:

-

For an aqueous stock solution (e.g., 1 mM): Add the appropriate volume of high-purity water (pH > 6) to the vial. For example, to make a 1 mM solution from 1 mg of Fluo-4 potassium salt (MW = 927.09), add 1.079 mL of water.[3]

-

For a DMSO stock solution (e.g., 1-5 mM): Add the appropriate volume of anhydrous DMSO.

-

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. The solution should be a clear orange color.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[9] Avoid repeated freeze-thaw cycles.[10]

Workflow for Intracellular Loading of Fluo-4 Potassium Salt

As Fluo-4 potassium salt is membrane-impermeant, it must be introduced into cells physically.[1][6] The two primary methods are microinjection and scrape loading.

Caption: Workflow for preparing and using Fluo-4 potassium salt.

Causality in Experimental Choices:

-

Choice of Salt Form vs. AM Ester: The potassium salt is chosen when a direct and known concentration of the indicator is required in the cytoplasm, bypassing the need for esterase activity which can vary between cell types.[10] The AM ester form (Fluo-4 AM) is membrane-permeable and suitable for loading large populations of cells, but the final intracellular concentration is less controlled.[10][11]

-

pH of Aqueous Solutions: Maintaining a pH above 6 is crucial for the solubility of the carboxylate groups in the Fluo-4 molecule, ensuring it remains in solution.[1][2][5]

-

Protection from Light: Fluo-4 is a fluorophore and is susceptible to photobleaching. Protecting solutions from light is essential to maintain its fluorescence capacity.[1][2][5]

-

Anhydrous DMSO: When preparing a DMSO stock, using an anhydrous grade is important to prevent hydrolysis of the dye over time.[8][12]

Concluding Remarks

Fluo-4 potassium salt remains an invaluable tool for the precise measurement of intracellular calcium dynamics. Its well-characterized physicochemical properties, combined with appropriate handling and loading techniques, enable researchers to gain critical insights into the intricate world of cellular signaling. By understanding the principles behind the preparation and application of this indicator, scientists can ensure the generation of reliable and reproducible data in their quest to unravel the complexities of calcium's role in health and disease.

References

-

Interchim. (n.d.). Fluo-4,Ca2+ indicators. Retrieved from [Link]

-

ION Biosciences. (n.d.). Fluo-4 K⁺ Salt. Retrieved from [Link]

-

Tran, H. T., et al. (2020). Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells. Methods in Molecular Biology, 2109, 13-23. Retrieved from [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. Biotium Fluo-4, Pentapotassium Salt, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. Fluo-4, Pentapotassium Salt | AAT Bioquest [aatbio.com]

- 4. Molecular Probes Fluo-4, Pentapotassium Salt, cell impermeant 500 μg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

- 5. thomassci.com [thomassci.com]

- 6. avantorsciences.com [avantorsciences.com]

- 7. interchim.fr [interchim.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fluo-4FF, Pentapotassium Salt, cell impermeant 500 μg | Contact Us | Invitrogen™ [thermofisher.com]

- 10. apexbt.com [apexbt.com]

- 11. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotium.com [biotium.com]

Technical Guide: Fluo-4 vs. Fluo-3 Fluorescence Mechanics & Optimization

[1]

Executive Summary: The Quantum Yield Misconception

Core Insight: Contrary to common assumption, the intrinsic fluorescence quantum yield (

The superior performance of Fluo-4—specifically its 2× to 4× brighter signal in standard applications—is driven by excitation efficiency , not quantum yield. Fluo-4 undergoes a structural modification (chlorine-to-fluorine substitution) that blue-shifts its absorption maximum to 494 nm , aligning it almost perfectly with the 488 nm Argon-ion laser line standard in flow cytometry and confocal microscopy.[1]

This guide details the photophysical mechanisms, quantitative comparisons, and optimized protocols to leverage Fluo-4’s properties for high-sensitivity calcium imaging.

Photophysical Mechanisms: Electronic Structure & Excitation

The transition from Fluo-3 to Fluo-4 involves a precise chemical substitution on the xanthene ring system.[1]

-

Fluo-3 Structure: Contains two chlorine (Cl) atoms.[1][2][3]

-

Fluo-4 Structure: The chlorines are replaced by two fluorine (F) atoms.[1][2][3][4][5][6]

The Fluorine Effect: Fluorine is more electronegative than chlorine. This electron-withdrawing effect alters the HOMO-LUMO gap of the fluorophore, resulting in a hypsochromic shift (blue shift) of the absorption spectrum by approximately 12 nm.[1]

Mechanism Diagram: Excitation Efficiency

The following diagram illustrates why Fluo-4 appears brighter despite having a similar quantum yield.

Figure 1: Comparative excitation efficiency. Fluo-4's peak absorption aligns with the 488 nm laser, maximizing photon absorption relative to Fluo-3.[1][2][6][7][8]

Quantitative Comparison Data

The following table synthesizes physicochemical properties derived from standard physiological conditions (pH 7.2, 22°C).

| Property | Fluo-3 | Fluo-4 | Impact on Experiment |

| Quantum Yield ( | ~0.14 | ~0.14 | Neutral: Intrinsic photon emission efficiency is identical.[1] |

| Excitation Max ( | 506 nm | 494 nm | Critical: Fluo-4 is optimized for 488 nm lasers.[1][2] |

| Emission Max ( | 526 nm | 506–516 nm | Minor: Both fit standard FITC/GFP filters (530/30 nm).[1] |

| ~390 nM | ~345 nM | Sensitivity: Fluo-4 has slightly higher affinity, good for cytosolic transients.[1] | |

| Low (~40% max) | High (>90% max) | Brightness: Fluo-4 yields higher signal-to-noise ratio (SNR).[1] | |

| Fold Increase ( | >100× | >100× | Dynamic Range: Both offer excellent contrast against background.[1] |

Experimental Implications

Signal-to-Noise Ratio (SNR) & Phototoxicity

Because Fluo-4 absorbs 488 nm light more efficiently, you can achieve the same fluorescence intensity as Fluo-3 using lower laser power or lower dye concentrations .[1]

-

Reduced Dye Loading: Loading 1–2 µM Fluo-4 often yields equivalent signal to 4–5 µM Fluo-3.[1] This reduces buffering of intracellular calcium and minimizes cellular stress.

-

Reduced Exposure: Shorter exposure times reduce photobleaching and phototoxicity, critical for time-lapse live-cell imaging.[1]

Loading Kinetics

Fluo-4 AM esters load approximately 2× faster than Fluo-3 AM.[1]

Optimized Experimental Protocol

This protocol is designed as a self-validating system . It includes checkpoints to ensure dye integrity and cell viability.

Reagents

-

Fluo-4 AM: Prepare 1 mM stock in anhydrous DMSO.

-

Pluronic F-127 (20% solution): Dispersing agent to prevent dye aggregation.[1]

-

Probenecid (Optional): Anion transport inhibitor to prevent dye leakage (use if background is high).[1]

-

Loading Buffer: HBSS or Tyrode’s solution (with

and

Workflow Diagram

Figure 2: Step-by-step loading workflow with a validation checkpoint to ensure complete de-esterification.

Step-by-Step Methodology

-

Stock Preparation: Dissolve 50 µg Fluo-4 AM in DMSO to create a 1 mM stock. Store desiccated at -20°C.

-

Working Solution: Mix 2 µL of Stock + 2 µL of 20% Pluronic F-127. Add this mixture to 1 mL of Loading Buffer (Final conc: 2 µM).

-

Expert Tip: Mixing AM ester with Pluronic before adding buffer prevents precipitation.[1]

-

-

Incubation: Aspirate media from cells. Add Working Solution. Incubate 30–45 minutes at 37°C (protect from light).

-

Wash & Recovery (Critical): Aspirate loading solution. Wash 2× with buffer.[1] Add fresh buffer and incubate for 20 minutes at Room Temperature .

-

Why? This allows intracellular esterases to fully cleave the AM group, trapping the salt form inside the cell and activating calcium sensitivity.[6]

-

-

Validation: View cells under the microscope.

-

Correct: Cytosol is dim; nuclei may be slightly visible (dye exclusion).[1]

-

Incorrect: Bright, uniform green (dye not hydrolyzed or cell membrane compromised).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Incomplete hydrolysis or extracellular dye.[1] | Increase the post-wash recovery time (Step 4).[1] Ensure thorough washing.[1] |

| Dye Leakage | Anion transporters pumping dye out.[1] | Add Probenecid (1–2.5 mM) to loading and assay buffers.[1] |

| Compartmentalization | Dye trapped in mitochondria/ER.[1] | Lower loading temperature to Room Temperature; reduce loading time. |

| No Response | Dye not loaded or cells dead. | Use a positive control (e.g., Ionomycin 1 µM) to force saturation ( |

References

-

Gee, K. R., et al. (2000). "Chemical and physiological characterization of fluo-4 Ca2+-indicator dyes." Cell Calcium, 27(2), 97-106.[9] Link

-

Thermo Fisher Scientific. "Fluo-3 and Fluo-4 Calcium Indicators."[1] Molecular Probes Handbook. Link

-

Minta, A., Kao, J. P., & Tsien, R. Y. (1989). "Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores." Journal of Biological Chemistry, 264(14), 8171-8178. Link

-

AAT Bioquest. "Fluo-4 AM Product Information & Protocol." Link

Sources

- 1. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]

- 2. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 3. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Fluo-4 AM | AAT Bioquest [aatbio.com]

- 6. interchim.fr [interchim.fr]

- 7. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for Microinjection of Fluo-4 Potassium Salt

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Direct Delivery

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger orchestrating a vast array of physiological processes, from gene transcription and muscle contraction to apoptosis. The Fluo series of indicators, particularly Fluo-4, have become indispensable tools for visualizing these dynamics. Fluo-4 is a visible light-excitable dye that exhibits a very large fluorescence intensity increase (>100-fold) upon binding Ca²⁺.[1] While the acetoxymethyl (AM) ester form of Fluo-4 is widely used for its ability to passively cross cell membranes, this method can lead to incomplete de-esterification, dye compartmentalization within organelles, and variable loading between cells.

For experiments demanding precise control over indicator concentration in a specific cell, or for cell types resistant to AM ester loading, direct intracellular delivery of the membrane-impermeant salt form is the superior method.[2][3][4] Fluo-4 pentapotassium salt is the ideal candidate for such applications, introduced directly into the cytosol via techniques like microinjection or through a patch pipette.[1][2][3][4][5] This guide provides a comprehensive framework for the successful microinjection of Fluo-4 potassium salt, ensuring data integrity and experimental reproducibility.

Understanding Fluo-4 Potassium Salt: Key Properties

A thorough understanding of the indicator's properties is paramount for experimental design. Fluo-4 potassium salt is the hydrophilic, Ca²⁺-sensitive form of the indicator, which cannot cross the cell membrane. Its direct delivery ensures that the indicator is immediately active within the cytosol.

| Property | Value | Significance for Microinjection |

| Chemical Form | Pentapotassium Salt | Membrane-impermeant; requires physical loading (e.g., microinjection).[1][2][3][4][5] |

| Excitation Max. | ~494 nm | Compatible with standard 488 nm argon-ion laser lines.[1] |

| Emission Max. | ~516 nm | Captured with standard FITC/GFP filter sets. |

| K_d_ for Ca²⁺ | ~335-345 nM (in buffer) | Optimal for detecting transient Ca²⁺ signals from resting levels (~100 nM) into the low micromolar range.[4] |

| Fluorescence Change | >100-fold increase upon Ca²⁺ saturation | Provides a large dynamic range and high signal-to-noise ratio.[1] |

| Solubility | Water (pH > 6), DMSO | Allows for flexible preparation of stock and working solutions.[5] |

Experimental Workflow: From Preparation to Imaging

The following workflow provides a logical sequence for a successful microinjection experiment. Each step is critical for maintaining cell health and achieving high-quality data.

Caption: General workflow for microinjection of Fluo-4 potassium salt.

Part 1: Reagent Preparation

Protocol 1.1: Fluo-4 Potassium Salt Stock Solution

The quality of your data begins with properly prepared reagents. Fluo-4 potassium salt is typically supplied as a lyophilized powder.

-

Reconstitution: Briefly centrifuge the vial to collect all the powder at the bottom. Reconstitute the powder in high-quality, nuclease-free water (pH adjusted to >6.0) or anhydrous DMSO to a stock concentration of 1-10 mM.

-

Solubilization: Vortex thoroughly to ensure the dye is completely dissolved. Gentle warming may assist, but avoid excessive heat.

-

Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL). Store aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5]

Protocol 1.2: Microinjection Buffer (Intracellular Mimic)

The solution used to carry Fluo-4 into the cell must be carefully formulated to be osmotically balanced and ionically similar to the cell's cytosol to prevent cell swelling, shrinkage, or other physiological stress. A buffer based on standard patch-clamp intracellular solutions is an excellent and validated choice.

| Component | Concentration | Purpose |

| K-Gluconate | 115-130 mM | Primary potassium salt to mimic intracellular K⁺ concentration. |

| HEPES | 10 mM | pH buffer. |

| KCl | 4-10 mM | Contributes to ionic strength. |

| MgCl₂ | 1-2 mM | Important for enzymatic function. |

| ATP-Mg | 2-4 mM | Provides energy for cellular processes. |

| GTP-Na | 0.3 mM | Important for G-protein signaling. |

Preparation Steps:

-

Prepare the buffer using high-purity water.

-

Dissolve all components except for ATP and GTP.

-

Adjust the pH to 7.2-7.3 with 1M KOH.

-

Check and adjust the osmolarity to 280-300 mOsm/L with sucrose or by slightly adjusting the K-Gluconate concentration.

-

Filter the solution through a 0.2 µm syringe filter.

-

This base buffer can be aliquoted and stored at -20°C.

-

On the day of the experiment, thaw an aliquot and add fresh ATP and GTP from stock solutions.[6][7] Keep the final solution on ice.

Part 2: The Microinjection Procedure

Microinjection is a technically demanding procedure that requires optimization for each specific cell type and experimental setup.

Protocol 2.1: Pipette Preparation and Loading

-

Pipette Pulling: Pull high-quality borosilicate glass capillaries to a fine tip using a micropipette puller. The ideal tip diameter is a balance between ease of cell penetration and minimizing cell damage; a diameter of ~0.5 µm is a common starting point.

-

Final Fluo-4 Solution: On the day of the experiment, dilute the Fluo-4 potassium salt stock solution into the prepared microinjection buffer. A final concentration in the pipette of 100 µM to 1 mM is a typical range to start with. The goal is to achieve a final intracellular concentration of 20-200 µM, which is sufficient for a strong signal without excessively buffering intracellular Ca²⁺.

-

Backfilling: Carefully backfill the micropipette with 2-5 µL of the final Fluo-4 solution using a microloader tip, ensuring no air bubbles are trapped in the tip.

Protocol 2.2: Performing the Injection

-

System Calibration: Mount the filled micropipette onto the micromanipulator. Before approaching the cells, move the tip into the media and apply a brief pulse of pressure to test for flow and ensure the tip is not clogged.

-

Cell Impalement: Under visual guidance (typically with DIC or phase-contrast optics), bring the micropipette tip into contact with the target cell membrane. Gently and swiftly impale the cell.

-

Injection: Apply a brief, controlled pressure pulse to inject a small volume of the Fluo-4 solution into the cytoplasm. The injection volume is typically estimated to be 1-10% of the cell volume. Modern semi-automatic systems allow for precise control over injection pressure (e.g., 50-150 hPa) and duration (e.g., 0.1-0.5 seconds). These parameters must be optimized to ensure cell viability.[8][9]

-

Withdrawal: After injection, carefully withdraw the micropipette.

-

Recovery and Diffusion: Allow the injected cell to recover for 2-5 minutes. This permits the Fluo-4 to diffuse throughout the cytosol and for the membrane to reseal.

Caption: Rationale for choosing microinjection for Fluo-4 delivery.

Part 3: Imaging and Data Analysis

Minimizing Phototoxicity

A critical and often underestimated artifact in live-cell imaging is phototoxicity. The excitation light, especially at 488 nm, can generate reactive oxygen species (ROS) that damage cells and can even induce artificial Ca²⁺ signals.[10][11][12]

Strategies to Minimize Phototoxicity:

-

Use the Lowest Possible Laser Power: Attenuate the laser to a level that provides a sufficient signal-to-noise ratio without saturating the detector.

-

Minimize Exposure Time: Use the shortest possible pixel dwell time or camera exposure time.

-

Reduce Frame Rate: Acquire images only as frequently as needed to capture the biological process of interest. Avoid unnecessary continuous scanning.

-

Limit Z-stacks and Time-lapses: Only acquire data when necessary. Use a "pre- and post-stimulus" acquisition protocol rather than continuous imaging.

Data Acquisition and Interpretation

-

Set Imaging Parameters: Use a 488 nm laser for excitation and collect emission between ~505-550 nm.

-

Acquire Baseline: Before applying any stimulus, capture a series of images to establish the stable, resting fluorescence level (F₀).

-

Stimulate and Record: Apply your experimental stimulus (e.g., agonist, electrical field stimulation) and record the time-lapse series of the resulting fluorescence changes (F).

-

Data Analysis: The most common way to represent the Ca²⁺ signal is as the ratio of the change in fluorescence over the baseline (ΔF/F₀), calculated as:

(F - F₀) / F₀

This ratiometric approach normalizes for variations in initial dye concentration and cell thickness, allowing for more reliable comparisons between cells and experiments.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Cell Death or Blebbing Post-Injection | Injection volume too large. | Decrease injection pressure and/or duration.[8][9] |

| Pipette tip too large. | Use a pipette puller to create finer tips.[8] | |

| Inappropriate injection buffer. | Verify the pH and osmolarity of your microinjection buffer.[6] | |

| No or Weak Fluorescent Signal | Clogged micropipette. | Test for flow before approaching cells. Use freshly filtered solutions. |

| Insufficient Fluo-4 concentration. | Increase the concentration of Fluo-4 in the micropipette (e.g., from 200 µM to 500 µM). | |

| Photobleaching. | Reduce laser power and exposure time. Check signal in a healthy, unstimulated cell immediately after injection. | |

| Rapid Signal Loss (Dye Leakage) | Cell membrane did not reseal properly. | Optimize injection parameters to minimize membrane damage. |

| Active transport out of the cell. | While less common than with AM esters, some organic anion transporters may still extrude the dye.[1] Consider if the experimental timeframe allows for this. | |

| Signal is Granular or Punctate | Dye compartmentalization. | This is a hallmark issue of AM esters but can occur with salt forms if the cell is unhealthy or undergoing apoptosis. Ensure cells are healthy prior to injection. |

| Artificial Ca²⁺ Transients | Phototoxicity. | Reduce illumination intensity and duration.[11][12] |

| Mechanical stimulation from pipette. | Ensure the pipette is fully withdrawn and the cell has recovered before starting baseline acquisition. |

References

-

Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Oxford Instruments. Retrieved from [Link]

-

ION Biosciences. (n.d.). Fluo-4 K⁺ Salt. Retrieved from [Link]

-

Lattanzio, F. A., & Bavel, V. B. (2012). A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes. PLoS One, 7(7), e41395. Retrieved from [Link]

-

Zhang, X., Wang, F., & Hu, J. (2017). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Journal of Pain Research, 10, 1493–1502. Retrieved from [Link]

-

Synaptic Systems. (n.d.). Patch-clamp protocol. Retrieved from [Link]

-

Panchin, Y. V., & Malashichev, Y. B. (2009). Photobleaching of the calcium-sensitive fluorescent indicator fluo-4 AM. Journal of Fluorescence, 19(4), 695-699. Retrieved from [Link]

-

Interchim. (n.d.). Fluo-4, Ca2+ indicators. Retrieved from [Link]

-

Ward, R. J., & Verkman, A. S. (2003). Live cell imaging using confocal microscopy induces intracellular calcium transients and cell death. American Journal of Physiology-Cell Physiology, 284(4), C1086-C1095. Retrieved from [Link]

-

Turo, M., et al. (2023). The influence of microinjection parameters on cell survival and procedure efficiency. MethodsX, 10, 102107. Retrieved from [Link]

-

Toth, A., et al. (2018). Laser induced calcium oscillations in fluorescent calcium imaging. Cell Calcium, 72, 58-69. Retrieved from [Link]

-

Sztretye, M., et al. (2011). Microinjection of strong calcium buffers suppresses the peak of calcium release during depolarization in frog skeletal muscle fibers. The Journal of General Physiology, 138(5), 531-544. Retrieved from [Link]

-

Fraser, S. E., & Bronner-Fraser, M. (1991). Microinjection of fluorescent tracers to study neural cell lineages. Development, 111(4), 117-130. Retrieved from [Link]

-

Scimemi, A. (2025). Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester. European Journal of Neuroscience. Retrieved from [Link]

-

Turo, M., et al. (2023). The influence of microinjection parameters on cell survival and procedure efficiency. MethodsX, 10, 102107. Retrieved from [Link]

-

Mobbs, P., & Becker, D. L. (1995). Techniques for dye injection and cell labelling. The University of Texas at Dallas. Retrieved from [Link]

-

Jackson, T. R., & Taylor, C. W. (2014). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Journal of Visualized Experiments, (92), e51924. Retrieved from [Link]

-

Paredes, R. M., et al. (2008). Chemical calcium indicators. Methods, 46(3), 143–151. Retrieved from [Link]

-

Rogers, K. L., & Pomonis, J. D. (2021). Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology. Frontiers in Bioengineering and Biotechnology, 9, 639393. Retrieved from [Link]

-

ResearchGate. (2016). How to prepare internal solution for patch clamp?. Retrieved from [Link]

-

Kim, J., et al. (2021). Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons. STAR Protocols, 2(2), 100412. Retrieved from [Link]

-

Norecopa. (2018). Microinjection into adherent cells - theory and practical exercises. Retrieved from [Link]

-

Bootman, M. D., & Berridge, M. J. (2013). Loading Fluorescent Ca2+ Indicators into Living Cells. Cold Spring Harbor Protocols, 2013(2), pdb.prot072635. Retrieved from [Link]

-

Paredes, R. M., et al. (2008). Chemical calcium indicators. Methods, 46(3), 143–151. Retrieved from [Link]

-

University of Arizona. (n.d.). Easy Intracellular Immunofluorescence Microscopy Protocol. Retrieved from [Link]

-

Stratech. (n.d.). Calcium Indicators. Retrieved from [Link]

-

Hyrc, K. L., et al. (1997). Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators. The Journal of Neuroscience, 17(21), 8345-8355. Retrieved from [Link]

-

Hyrc, K. L. (2023). Calcium Buffering by Fluorescent Indicators – Implications and Easy Solutions. Biomedical Journal of Scientific & Technical Research, 52(5), 44686-44697. Retrieved from [Link]

-

Allevi. (2020). Troubleshooting Guide: 3D Bioprinted Culture Viability. Retrieved from [Link]

-

Lee, H., et al. (2023). A contamination focused approach for optimizing the single-cell RNA-seq experiment. Cell Reports Methods, 3(6), 100511. Retrieved from [Link]

-

Kanno, Y., et al. (1999). Microinjection of fluorescence dye in a plant cell and its intercellular translocation using a multi-channel microelectrode system. Journal of Biotechnology, 76(2-3), 145-151. Retrieved from [Link]

-

ResearchGate. (2025). Optimization of Microcellular Injection Molding Parameters. Retrieved from [Link]

-

Biocompare. (2026). Optimizing Sample Preparation for Single-Cell Analysis. Retrieved from [Link]

-

NIST. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

-

Xu, Y., et al. (2023). Optimization of clustering parameters for single-cell RNA analysis using intrinsic goodness metrics. Frontiers in Genetics, 14, 1189453. Retrieved from [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Fluo-4, Pentapotassium Salt | AAT Bioquest [aatbio.com]

- 4. Fluo-4 | AAT Bioquest [aatbio.com]

- 5. interchim.fr [interchim.fr]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. researchgate.net [researchgate.net]

- 8. The influence of microinjection parameters on cell survival and procedure efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influence of microinjection parameters on cell survival and procedure efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Laser induced calcium oscillations in fluorescent calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Intracellular Calcium Imaging with Fluo-4 Salt via Whole-Cell Patch-Clamp Pipettes

Abstract

This guide provides a comprehensive protocol for the direct loading of Fluo-4 pentapotassium salt into single cells via a whole-cell patch-clamp pipette, enabling the simultaneous recording of electrophysiological activity and high-fidelity intracellular calcium dynamics. We delve into the fundamental principles guiding the choice of the salt form of the indicator, provide detailed, field-tested protocols for solution preparation and experimental execution, and offer expert insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to integrate precise electrophysiological control with sensitive calcium imaging to unravel complex cellular signaling events.

Introduction: The Synergy of Electrophysiology and Calcium Imaging

The intricate dance of cellular function is often directed by two primary signaling modalities: electrical activity and intracellular second messengers. For decades, the patch-clamp technique has stood as the gold standard for monitoring and manipulating the electrical state of a cell with unparalleled temporal resolution.[1][2] Concurrently, fluorescent indicators have enabled the visualization of dynamic changes in intracellular ion concentrations, with calcium (Ca²⁺) being a ubiquitous and versatile second messenger governing processes from neurotransmission to gene expression.

Combining these two powerful techniques allows for the direct correlation of membrane potential changes and ion channel activity with downstream Ca²⁺ signaling cascades.[3] This approach is invaluable for investigating excitation-contraction coupling, synaptic plasticity, and the efficacy of ion channel-targeting therapeutics. Fluo-4 has emerged as a premier green fluorescent Ca²⁺ indicator due to its high fluorescence quantum yield, significant fluorescence enhancement upon Ca²⁺ binding, and an excitation spectrum well-suited for the common 488 nm argon laser line.[4] This note focuses on the robust method of introducing Fluo-4 into a cell via the recording pipette, ensuring that the investigated cell is the exclusive source of the fluorescent signal.

Scientific Principles: Choosing the Right Tool for the Job

Fluo-4: Mechanism of Calcium Detection

Fluo-4 is an analogue of Fluo-3, engineered by replacing two chlorine substituents with fluorines. This modification results in a brighter, more photostable indicator with an absorption maximum around 494 nm and an emission maximum at approximately 516 nm.[5][6] In its Ca²⁺-free state, Fluo-4 is virtually non-fluorescent. Upon binding to Ca²⁺, its fluorescence intensity increases by over 100-fold.[5][7] With a dissociation constant (Kd) for Ca²⁺ of approximately 345 nM, Fluo-4 is optimally suited for detecting transient Ca²⁺ signals within the typical physiological range of 100 nM to 1 µM.[4]

Sources

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 4. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. apexbt.com [apexbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

electroporation methods for loading Fluo-4 salt

Application Note: Electroporation-Mediated Loading of Impermeant Fluo-4 Salt

Part 1: Executive Summary & Rationale

The Problem with AM Esters: The standard method for loading calcium indicators, using acetoxymethyl (AM) esters (e.g., Fluo-4 AM), relies on passive diffusion and intracellular esterase cleavage. While convenient, this method introduces significant artifacts:

-

Compartmentalization: AM esters often sequester into organelles (mitochondria, ER, lysosomes) before cleavage, creating high background noise and non-cytosolic signals.

-

Incomplete Hydrolysis: Uncleaved AM ester is fluorescent-insensitive but can alter buffering capacity.

-

Cell Type Resistance: Many primary cells and stem cells lack sufficient esterase activity or actively pump out AM esters via multidrug resistance (MDR) transporters.

The Solution: Electroporation of Fluo-4 Salt: Directly loading the membrane-impermeant Fluo-4 pentapotassium salt via electroporation bypasses cellular machinery. This method forces the active dye directly into the cytosol through transient membrane pores.

Key Advantages:

-

Cytosolic Specificity: The salt form cannot cross organelle membranes, ensuring the signal is purely cytosolic.

-

Instant Functionality: No incubation time required for de-esterification.

-

Stoichiometric Control: Intracellular dye concentration correlates directly with the external buffer concentration.

Part 2: Critical Mechanistic Insight (The "Calcium Paradox")

WARNING: The Safety-Critical Parameter A common failure mode in this protocol is Calcium Overload Cell Death . Electroporation creates non-selective pores. If the electroporation buffer contains physiological levels of Calcium (1-2 mM), Ca²⁺ will rush into the cell down its massive electrochemical gradient (20,000-fold difference). This triggers mitochondrial permeability transition pore (mPTP) opening, ATP depletion, and necrosis (a mechanism actually used in "Calcium Electroporation" cancer therapy).

The Golden Rule:

Electroporation must be performed in a Calcium-Free or Low-Calcium (<0.1 mM) conductive buffer. Calcium is re-introduced only after the membrane has resealed.

Part 3: Detailed Protocol

Reagents & Equipment

| Component | Specification | Notes |

| Dye | Fluo-4 Pentapotassium Salt | Impermeant.[1][2] Dissolve to 1-2 mM stock in water (not DMSO). |

| EP Buffer | Bio-Rad GenePulser or Lonza Sol. | Must be Calcium-Free . Alternatively: PBS (Ca/Mg free). |

| Wash Buffer | PBS (Ca/Mg free) | Critical for removing extracellular Ca²⁺ prior to pulse. |

| Recovery Media | RPMI/DMEM + 10% FBS | Contains Ca²⁺, used only after resealing. |

| Probenecid | 250 mM Stock | Optional: Inhibits anion transporters to keep dye inside. |

Experimental Workflow

Step 1: Cell Preparation

-

Harvest cells (adherent) with Trypsin-EDTA or collect suspension cells.

-

Centrifuge (300 x g, 5 min) and aspirate supernatant.

-

Wash 1: Resuspend pellet in 5 mL Calcium-Free PBS .

-

Centrifuge and aspirate.

-

Wash 2: Repeat wash to ensure <10 µM residual extracellular Ca²⁺.

Step 2: The Loading Mix

Resuspend the cell pellet in Calcium-Free Electroporation Buffer at a density of

-

Add Fluo-4 Salt to a final concentration of 50–100 µM .

-

Note: This is higher than AM loading (typically 5 µM) because we rely on passive diffusion through transient pores, not accumulation. The final intracellular concentration will equilibrate to ~20-40% of the external buffer.

-

Step 3: Electroporation (The Pulse) Transfer 100-400 µL to a cuvette (or Nucleofector strip).

-

Exponential Decay Systems (e.g., Bio-Rad Gene Pulser):

-

Voltage: 200–300 V (Cell line dependent; start 10% lower than DNA transfection settings).

-

Capacitance: 500–950 µF.

-

Goal: Time constant (

) of 15–20 ms.

-

-

Square Wave Systems (e.g., BTX):

-

Voltage: Low voltage mode (140–200 V).

-

Pulse Length: 10–20 ms (Single pulse).

-

Step 4: The Critical Resealing Phase

-

Immediately after the pulse, leave the cells in the cuvette for 5–10 minutes at Room Temperature (20-25°C) .

-

Why? Pores close faster at RT than on ice. Keeping them on ice keeps pores open, leading to dye leakage and ATP loss.

-

-

Do NOT add calcium-containing media yet.

Step 5: Recovery & Washing

-

Gently transfer cells to a tube containing warm culture media (with Calcium).

-

Incubate at 37°C for 20 minutes to restore ion homeostasis.

-

Wash 3: Centrifuge and resuspend in your final Imaging Buffer (e.g., Tyrode’s or HBSS with Ca²⁺).

Part 4: Validation & Troubleshooting

Validation: Did it work?

Since Fluo-4 is non-fluorescent in the absence of Calcium, your cells should appear dark immediately after loading if they are healthy and resting.

-

Positive Control: Add 5 µM Ionomycin to the imaging buffer. This creates massive Ca²⁺ influx. If cells flash bright green, the dye is present and functional.

-

Negative Control (Viability): If cells are permanently bright green before stimulation, they likely failed to reseal and are flooded with extracellular Calcium (dead/dying).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High Basal Fluorescence | Calcium Overload | Ensure EP buffer was Ca-free. Reduce voltage by 50V. |

| No Signal upon Stimulation | Dye Efflux | Add Probenecid (1-2 mM) to recovery media. Dye may have leaked out.[2] |

| Low Viability | Pulse too harsh | Decrease capacitance or voltage. Switch from Ice to RT for resealing. |

| Spotty Loading | Cell Clumping | Ensure single-cell suspension before pulse. Vortex gently. |

Part 5: References

-

Thermo Fisher Scientific. Fluo-4 Calcium Indicators Product Information. Molecular Probes User Manual. Link

-

Frandsen, S. K., et al. (2012). Calcium electroporation: evidence for efficacy and safety.[3] Acta Oncologica. (Demonstrates the toxicity of electroporation in high Ca²⁺ buffers). Link

-

Harding, A. M., et al. (1994). Electroporation of the calcium indicator dye fura-2 into cultured cardiac myocytes. Pflügers Archiv. (Foundational protocol for salt loading). Link

-

Decrock, E., et al. (2015).[4] Electroporation loading of membrane-impermeable molecules to investigate intra- and intercellular Ca2+ signaling.[4] Cold Spring Harbor Protocols.[4] Link

Sources

- 1. biotium.com [biotium.com]

- 2. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Calcium Delivery by Electroporation Induces In Vitro Cell Death through Mitochondrial Dysfunction without DNA Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electroporation loading of membrane-impermeable molecules to investigate intra- and intercellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluo-4 potassium salt for high-throughput screening calibration

Application Note: High-Throughput Calibration & Standardization Using Fluo-4 Potassium Salt

Part 1: Executive Summary & Technical Rationale

In High-Throughput Screening (HTS), variability in reader sensitivity (gain), dye lot quantum yield, and day-to-day buffer conditions can introduce catastrophic noise into calcium mobilization datasets. While Fluo-4 AM is the standard for loading cells, Fluo-4 Potassium Salt (impermeant) is the metrological standard for calibrating the system.

This guide details the use of Fluo-4 Potassium Salt to:

-

Determine the Dissociation Constant (

): Establish the precise affinity of the dye under your specific buffer/temperature conditions. -

Standardize Reader Gain: Create a stable "Max Signal" control to prevent signal saturation (clipping) during compound screening.

-

Convert RFU to [Ca

]: Move beyond qualitative

Mechanism of Action

Fluo-4 relies on Photo-induced Electron Transfer (PET). In the absence of calcium, the BAPTA chelating moiety quenches the fluorophore via electron transfer. Upon binding Ca

Part 2: Critical Parameters & Specifications

| Parameter | Specification | Notes |

| Ex / Em | 494 nm / 506 nm | Compatible with Argon lasers (488 nm) and FITC filters. |

| ~345 nM | Measured at 22°C, pH 7.2. Temperature sensitive. | |

| Solubility | Water, DMSO | Salt form is highly water-soluble (>10 mM). |

| Stoichiometry | 1:1 | One dye molecule binds one Ca |

| pH Sensitivity | Low | Stable between pH 7.0 – 7.5. |

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, concentrated stock for long-term storage.

-

Dissolution: Dissolve 500 µg of Fluo-4 Pentapotassium Salt (MW ~927 g/mol ) in 539 µL of high-grade DMSO or TE Buffer (pH 8.0) to yield a 1 mM Stock .

-

Expert Insight: While water works, DMSO prevents microbial growth during freeze-thaw cycles.

-

-

Aliquoting: Dispense into light-tight amber tubes (10 µL aliquots).

-

Storage: Store at -20°C, desiccated. Stable for 6 months.

Protocol B: The Reciprocal Dilution Method (Gold Standard for )

Objective: Determine the precise

Materials:

-

Buffer A (Zero Ca

): 10 mM K -

Buffer B (High Ca

): 10 mM CaEGTA, 100 mM KCl, 10 mM MOPS, pH 7.2. -

Fluo-4 Salt: Final concentration 1 µM.

Workflow:

-

Add 1 µM Fluo-4 Salt to both Buffer A and Buffer B.

-

Mix Buffer A and Buffer B in varying ratios to create precise free Ca

concentrations (0 to ~39 µM).[1]

Mixing Table (for 2 mL volume):

| Target [Ca | Vol Buffer A (EGTA) | Vol Buffer B (CaEGTA) |

| 0 (Min) | 2000 µL | 0 µL |

| 0.017 | 1800 µL | 200 µL |

| 0.038 | 1600 µL | 400 µL |

| 0.065 | 1400 µL | 600 µL |

| 0.100 | 1200 µL | 800 µL |

| 0.150 | 1000 µL | 1000 µL |

| 0.225 | 800 µL | 1200 µL |

| 0.351 | 600 µL | 1400 µL |

| 0.602 | 400 µL | 1600 µL |

| 1.35 | 200 µL | 1800 µL |

| ~39 (Max) | 0 µL | 2000 µL |

Note: Free Ca

Part 4: HTS Integration & Visualization

Workflow Diagram: Calibration Logic

Caption: Reciprocal dilution workflow ensures constant dye concentration while modulating Free Ca2+.

Part 5: Data Analysis & The Grynkiewicz Equation

To determine the exact calcium concentration from fluorescence intensity (

Where:

- : Dissociation constant (derived from the curve midpoint).

- : Experimental fluorescence.

-

: Fluorescence at zero Ca

- : Fluorescence at saturation (Buffer B).

HTS Gain Adjustment Protocol:

-

Load a "Max Signal" control (Buffer B + 1 µM Fluo-4 Salt) into Column 1 of a test plate.

-

Run the plate on your FLIPR/Reader.

-

Adjust the Exposure Time or Gain so that the signal intensity is 80-85% of the detector's saturation limit (e.g., if max counts are 65,000, target ~55,000 RFU).

-

Causality: This prevents "flat-lining" (clipping) of data during strong agonist responses in live-cell assays.

Part 6: Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| High | Heavy Metal Contamination | Add 10 µM TPEN to the Zero Ca |

| Low Dynamic Range | Dye Degradation / Hydrolysis | Check absorbance. Fluo-4 should have a strong peak at 494 nm.[3] If bleached, replace stock. |

| Shifted | Temperature Mismatch |

References

-

Gee, K. R., et al. (2000). Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes. Cell Calcium, 27(2), 97–106.[4]

-

Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties.[5][6] Journal of Biological Chemistry, 260(6), 3440–3450.

-

Thermo Fisher Scientific. Fluo-4 Product Information & Spectra.

-

AAT Bioquest. Calcium Calibration Protocol using Reciprocal Dilutions.

Sources

Application Note: Scrape Loading Techniques for Cell-Impermeant Calcium Dyes

Executive Summary

While acetoxymethyl (AM) ester loading is the industry standard for calcium imaging, it suffers from critical limitations: compartmentalization into organelles, hydrolysis artifacts, and leakage. Scrape loading offers a robust, mechanical alternative for introducing cell-impermeant cargoes—specifically dextran-conjugated calcium dyes (e.g., Calcium Green-1 Dextran, Fura-2 Dextran) and polar salt forms—into adherent cells.

This guide details the "McNeil Method" adapted for calcium imaging. Unlike microinjection (low throughput) or electroporation (high toxicity), scrape loading achieves bulk cytosolic loading (>10^5 cells) with retained viability by exploiting the cell’s intrinsic, calcium-dependent membrane resealing mechanism.

Mechanism of Action: The "Resealing Paradox"

The success of scrape loading relies on a transient window of membrane disruption. When a cell is mechanically sheared, the plasma membrane tears. The cell survives only if it can actively reseal this tear.

The Critical Variable: Extracellular Calcium ([Ca²⁺]ₑ) [1]

-

High [Ca²⁺]ₑ (>2 mM): Vesicles fuse with the membrane too instantly to allow sufficient dye diffusion.

-

Zero [Ca²⁺]ₑ: The membrane cannot reseal. Cytoplasm leaks out, and the cell dies.[2]

-

Optimal Window: The protocol uses a transient disruption in a buffer that permits diffusion, followed immediately by a "Rescue" phase with physiological Ca²⁺ to trigger the vesicular patch mechanism.

Figure 1: Mechanistic Pathway of Scrape Loading

Caption: The mechanical disruption creates a pore allowing dye entry. The subsequent rise in intracellular calcium triggers lysosomal/vesicular exocytosis, which patches the membrane hole.

Materials & Reagents

Recommended Dyes

Scrape loading is most advantageous for Dextran conjugates , which are retained in the cytosol and do not cross gap junctions (unless low MW) or sequester into organelles.

| Dye Type | MW (kDa) | Application | Concentration (Loading) |

| Calcium Green-1 Dextran | 3, 10, 70 | Non-ratiometric, high quantum yield. Good for confocal. | 0.5 – 2.0 mg/mL |

| Fura-2 Dextran | 10 | Ratiometric (340/380nm). Absolute [Ca²⁺] quantification. | 1.0 – 5.0 mg/mL |

| Oregon Green 488 BAPTA-1 | ~1 | High affinity salt form. Fast kinetics. | 0.5 – 1.0 mM |

| Lucifer Yellow CH | 0.45 | Control Marker. Use to verify loading success. | 0.5 mg/mL |

Buffer Formulations

-

Loading Buffer (The "Shear" Medium):

-

Dulbecco's PBS (DPBS) or HBSS.

-

Note: Standard DPBS contains ~0.9 mM Ca²⁺. This is usually sufficient for resealing without being toxic.

-

Optional: For maximizing pore open time, use Ca²⁺-free PBS, but you must limit exposure to <2 minutes before adding rescue media.

-

-

Rescue Media:

-

Complete culture media (e.g., DMEM + 10% FBS).

-